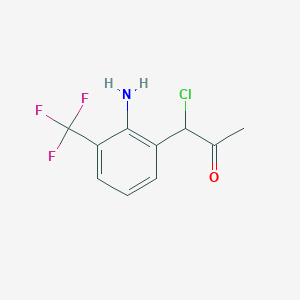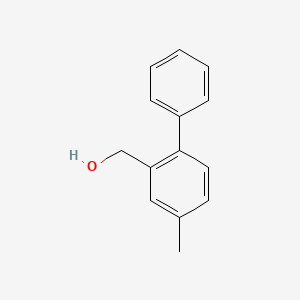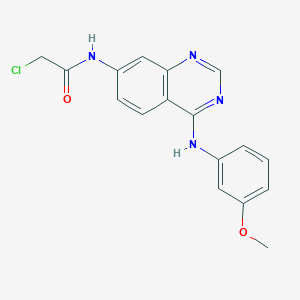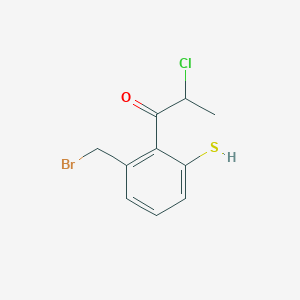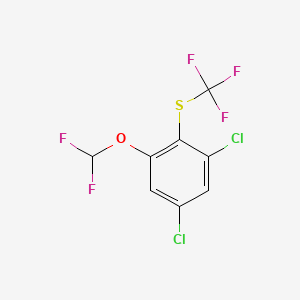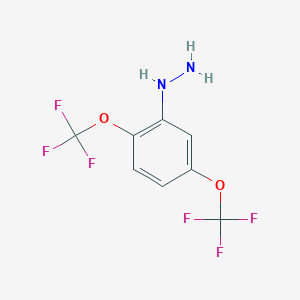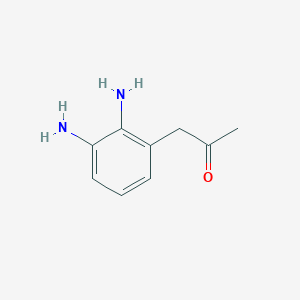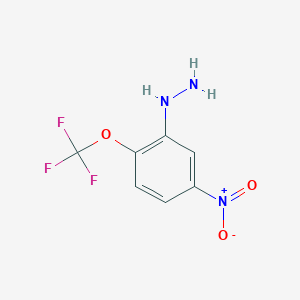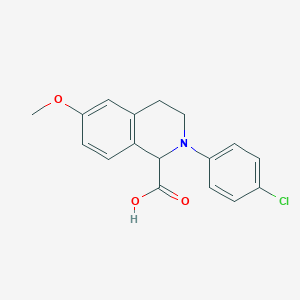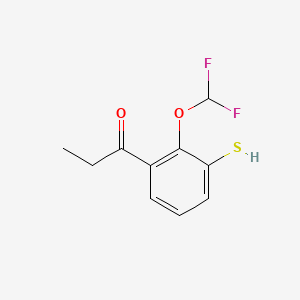![molecular formula C6H14NO4P B14065902 2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one CAS No. 101707-61-3](/img/structure/B14065902.png)
2-[2-(Dimethylamino)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- is a complex organic compound with a unique structure that includes both amine and phosphorane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- typically involves the reaction of dimethylamine with a suitable phosphorane precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorane oxides, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanamine, N,N-dimethyl-: A simpler analog without the phosphorane group.
2-(Dimethylamino)ethanol: Contains a hydroxyl group instead of the phosphorane group.
Bis(2-(Dimethylamino)ethyl) ether: Contains two dimethylaminoethyl groups linked by an ether bond.
Uniqueness
Ethanamine, N,N-dimethyl-2-[(2-oxido-1,3,2-dioxaphospholan-2-yl)oxy]- is unique due to the presence of the phosphorane group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Propriétés
Numéro CAS |
101707-61-3 |
|---|---|
Formule moléculaire |
C6H14NO4P |
Poids moléculaire |
195.15 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(2-oxo-1,3,2λ5-dioxaphospholan-2-yl)oxy]ethanamine |
InChI |
InChI=1S/C6H14NO4P/c1-7(2)3-4-9-12(8)10-5-6-11-12/h3-6H2,1-2H3 |
Clé InChI |
YJKIBRDMKHRECH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOP1(=O)OCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


